1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
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Overview
Description
1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine base attached to a ribosyl moiety. Its applications span various domains, making it a compound of considerable scientific importance.
Preparation Methods
The synthesis of 1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves several steps. One common synthetic route includes the protection of hydroxyl groups, followed by the introduction of the ethynyl group through a palladium-catalyzed coupling reaction. The final deprotection step yields the desired compound. Industrial production methods often involve optimizing these steps to enhance yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents such as sodium borohydride can be used to reduce the compound, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethynyl group, leading to the formation of substituted derivatives
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: It is utilized in the development of diagnostic tools and biochemical assays
Mechanism of Action
The mechanism of action of 1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include:
Uridine: A naturally occurring nucleoside with a similar structure but lacking the ethynyl group.
5-fluorouridine: A fluorinated analog used in cancer treatment.
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione: Another nucleoside analog with different substituents .
The uniqueness of 1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione lies in its ethynyl group, which imparts distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications.
Properties
Molecular Formula |
C11H12N2O6 |
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Molecular Weight |
268.22 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O6/c1-2-11(18)8(16)6(5-14)19-9(11)13-4-3-7(15)12-10(13)17/h1,3-4,6,8-9,14,16,18H,5H2,(H,12,15,17)/t6-,8+,9-,11?/m1/s1 |
InChI Key |
KPLKOOBPQQYUTM-MNYIIIIRSA-N |
Isomeric SMILES |
C#CC1([C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O)O |
Canonical SMILES |
C#CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)O |
Origin of Product |
United States |
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